molecular formula C23H46O4 B1615631 3-Tetradecoxypropyl propanoate CAS No. 74775-06-7

3-Tetradecoxypropyl propanoate

Cat. No.: B1615631
CAS No.: 74775-06-7
M. Wt: 386.6 g/mol
InChI Key: USZDQUQLJBLEDN-UHFFFAOYSA-N
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Description

3-Tetradecoxypropyl propanoate is a synthetic ester compound characterized by a long-chain tetradecoxypropyl group attached to a propanoate backbone. The tetradecoxy (C14) chain likely imparts high lipophilicity, influencing its solubility, volatility, and metabolic stability compared to shorter-chain esters .

Properties

CAS No.

74775-06-7

Molecular Formula

C23H46O4

Molecular Weight

386.6 g/mol

IUPAC Name

1-(1-tetradecoxypropan-2-yloxy)propan-2-yl propanoate

InChI

InChI=1S/C23H46O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21(3)26-20-22(4)27-23(24)6-2/h21-22H,5-20H2,1-4H3

InChI Key

USZDQUQLJBLEDN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCCCOC(=O)CC

Canonical SMILES

CCCCCCCCCCCCCCOCC(C)OCC(C)OC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tetradecoxypropyl propanoate is typically synthesized through an esterification reaction. The process involves the reaction of myristyl alcohol (tetradecanol) with propionic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of 3-tetradecoxypropyl propanoate involves large-scale esterification reactors. The reactants are mixed in the appropriate stoichiometric ratios, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Tetradecoxypropyl propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield myristyl alcohol and propionic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Myristyl alcohol and propionic acid.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

3-Tetradecoxypropyl propanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is investigated for its potential as a skin-conditioning agent in cosmetic formulations.

    Medicine: Research is ongoing to explore its use in drug delivery systems due to its emollient properties.

    Industry: It is widely used in the formulation of lotions, creams, and other personal care products.

Mechanism of Action

The mechanism of action of 3-tetradecoxypropyl propanoate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that reduces water loss. This enhances the skin’s hydration and overall appearance.

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Ethyl Propanoate

  • Structure : Shorter ethyl group (C2) vs. tetradecoxypropyl (C14).
  • Oxidation Behavior: Ethyl propanoate oxidizes readily in jet-stirred reactors at 10 atm, forming intermediates at lower temperatures (e.g., aldehydes and ketones) due to six-membered ring transition states .
  • Aroma Profile: Imparts fruity/sweet notes in fermented foods (e.g., mandarin fish) due to low odor thresholds .
  • QSAR Relevance: Predictive models for fruity odors perform well for ethyl propanoate analogs but fail for bulkier esters (e.g., cyclohexyl propanoate) .

Methyl 2-(3-Benzoyl Phenyl) Propanoate

  • Structure : Aromatic benzoyl group vs. aliphatic tetradecoxy chain.
  • Pharmaceutical Role: Acts as a prodrug for ketoprofen, showing superior anti-inflammatory activity compared to benzoyl phenyl propanoate derivatives .

Ethyl 3-(Methylthio)Propanoate

  • Structure : Methylthio (-SCH3) substituent vs. tetradecoxy chain.
  • Aroma Contribution: Key volatile in pineapple pulp, contributing sulfurous/fruity notes .
  • Stability : Sulfur groups may enhance stability under thermal stress compared to purely aliphatic esters.

Neryl Propanoate

  • Structure : Branched terpene-derived alcohol (geraniol isomer) vs. linear tetradecoxy chain.
  • Antimicrobial Activity : Used in QSAR models for predicting antifungal/antibacterial effects, with predictive accuracy dependent on structural similarity to training sets .

Data Table: Key Properties of Selected Esters

Compound Molecular Weight (g/mol) Key Functional Role Oxidation Temperature (°C) Aroma Threshold (ppm)
Ethyl propanoate 102.13 Flavor enhancer ~250 (reacts at Φ = 1) 0.001–0.01
Methyl 2-(3-benzoyl phenyl) propanoate 268.29 NSAID prodrug N/A N/A
Ethyl 3-(methylthio)propanoate 148.23 Fruit aroma compound N/A <0.1
Neryl propanoate 224.34 Antimicrobial agent N/A N/A
3-Tetradecoxypropyl propanoate ~400 (estimated) Hypothetical surfactant/drug carrier >300 (predicted) >10 (predicted)

Research Findings and Implications

  • Oxidation Stability: Longer-chain esters like 3-tetradecoxypropyl propanoate are predicted to resist oxidation at higher temperatures compared to ethyl propanoate, aligning with trends observed in C5 esters .
  • Biological Activity: QSAR models for esters (e.g., antimicrobial neryl propanoate) suggest that structural deviations (e.g., bulky chains) reduce predictive accuracy, implying tailored models are needed for 3-tetradecoxypropyl derivatives .
  • Flavor/Fragrance: Unlike low-threshold esters (ethyl propanoate), 3-tetradecoxypropyl propanoate’s high molecular weight likely renders it odorless, favoring non-volatile applications (e.g., emulsifiers) .

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